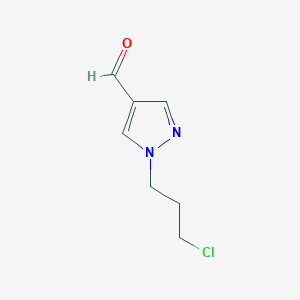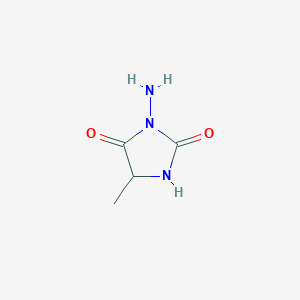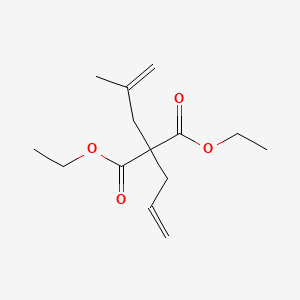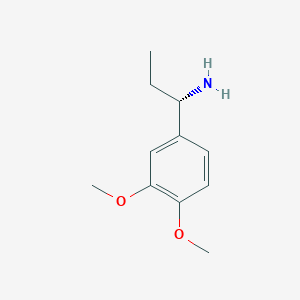![molecular formula C18H23N6NaO15P3 B12087929 Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is a modified form of adenosine triphosphate (ATP), commonly referred to as “caged ATP.” This compound is biologically inactive until it is exposed to ultraviolet (UV) light, which releases the active ATP. This unique property makes it a valuable tool in various scientific research applications, particularly in the study of cellular mechanisms and biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the esterification of the terminal phosphate group of ATP with a blocking group, specifically 1-(2-nitrophenyl)ethyl. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt primarily undergoes photolysis, a reaction triggered by exposure to UV light. This reaction releases the active ATP from its caged form .
Common Reagents and Conditions
The photolysis reaction requires UV light at a wavelength of 360 nm. The reaction conditions must be carefully controlled to ensure the efficient release of ATP without causing degradation of the compound .
Major Products Formed
The primary product of the photolysis reaction is the active ATP, which can then participate in various biochemical processes within the cell .
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a photolyzing substrate in studies involving luciferase-mediated bioluminescence and other ATP-dependent photolytic processes
Biology: Employed to study the dynamics of ATP-driven molecular motors, such as myosin Va, and to investigate intracellular mechanisms
Medicine: Utilized in research on muscle fiber relaxation and active transport mechanisms
Industry: Applied in the development of assays for detecting cellular viability and other biochemical assays
Wirkmechanismus
The mechanism of action of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the release of active ATP upon exposure to UV light. The caged ATP is biologically inactive until the photolysis reaction occurs, which breaks the ester bond and releases the active ATP. This allows for precise control over the timing and location of ATP release within the cell, making it a powerful tool for studying cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Disodium Salt: Another form of caged ATP with similar properties and applications
Adenosine 5’-Triphosphate γ-[1-(2-Nitrophenyl)ethyl] Ester: A variant of caged ATP used in similar research applications
Uniqueness
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is unique due to its high purity and specific blocking group, which allows for efficient and controlled release of active ATP. This makes it particularly valuable in studies requiring precise control over ATP release .
Eigenschaften
Molekularformel |
C18H23N6NaO15P3 |
|---|---|
Molekulargewicht |
679.3 g/mol |
InChI |
InChI=1S/C18H23N6O15P3.Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);/t9?,12-,14-,15-,18-;/m1./s1 |
InChI-Schlüssel |
NBEAETPAEKIJHJ-MRUUEPESSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na] |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12087859.png)
![1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one](/img/structure/B12087871.png)
![3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)


![(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)

![6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)

![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)

![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)
